2-Thiophen-2-Yl-Azepane
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Overview
Description
2-Thiophen-2-Yl-Azepane is an organic compound that features a seven-membered azepane ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophen-2-Yl-Azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxaldehyde with a suitable amine under acidic conditions to form the azepane ring. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Thiophen-2-Yl-Azepane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Acylated thiophene derivatives.
Scientific Research Applications
2-Thiophen-2-Yl-Azepane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and electrochromic devices
Mechanism of Action
The mechanism of action of 2-Thiophen-2-Yl-Azepane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and target. Molecular docking studies have shown that thiophene derivatives can bind to active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
Thiophene: A simpler analog with a five-membered ring.
Azepane: A seven-membered ring without the thiophene moiety.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 2-Thiophen-2-Yl-Azepane.
Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to its simpler analogs .
Properties
IUPAC Name |
2-thiophen-2-ylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAQWCVTRHERQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402989 |
Source
|
Record name | 2-thiophen-2-ylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-98-1 |
Source
|
Record name | 2-thiophen-2-ylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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